molecular formula C24H18O5 B10852385 ohioensin C

ohioensin C

Cat. No.: B10852385
M. Wt: 386.4 g/mol
InChI Key: ZVFNSNHXUYAPTP-VVTWNTARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ohioensin C is a specialized benzonaphthoxanthenone flavonoid isolated from various moss species within the Polytrichum genus . This natural compound is of significant interest in pharmacological research due to its promising multi-target activity. It serves as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an important therapeutic target for type 2 diabetes and obesity, with a reported IC50 value of 7.6 ± 0.7 µM . Beyond metabolic research, this compound has demonstrated cytotoxic activity against murine P388 leukemia cell lines, highlighting its value in anticancer drug discovery . More recently, investigations into cosmetic science have shown that this compound has an affinity for collagenase, a key enzyme responsible for collagen degradation in the skin aging process . Researchers can utilize this high-purity compound to explore its mechanisms of action, including enzyme inhibition pathways and its effects in various disease models. This compound is presented as a pure solid and is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

(1R,15S,23S)-6,11-dihydroxy-9-methoxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8,10,12(24),16,18,20-nonaen-13-one

InChI

InChI=1S/C24H18O5/c1-28-18-10-16(27)21-15(26)9-13-11-5-2-3-8-17(11)29-24-12-6-4-7-14(25)19(12)22(18)23(21)20(13)24/h2-8,10,13,20,24-25,27H,9H2,1H3/t13-,20+,24+/m1/s1

InChI Key

ZVFNSNHXUYAPTP-VVTWNTARSA-N

Isomeric SMILES

COC1=C2C3=C(C(=O)C[C@H]4[C@@H]3[C@H](C5=C2C(=CC=C5)O)OC6=CC=CC=C46)C(=C1)O

Canonical SMILES

COC1=C2C3=C(C(=O)CC4C3C(C5=C2C(=CC=C5)O)OC6=CC=CC=C46)C(=C1)O

Origin of Product

United States

Preparation Methods

Ethanol-Based Extraction

The primary extraction employs 70% aqueous ethanol (v/v), which effectively solubilizes both polar and mid-polar constituents. Maceration is conducted for 30 minutes at room temperature using a rotary mixer, followed by centrifugation at 4,000 × g for 15 minutes to separate particulate matter. Ethanol’s ability to disrupt cell membranes while minimizing protein denaturation makes it superior to methanol or acetone for initial extraction.

Liquid-Liquid Partitioning

The crude ethanol extract undergoes partitioning with ethyl acetate to concentrate this compound in the organic phase. This step exploits the compound’s moderate hydrophobicity (log P ≈ 2.8), separating it from highly polar contaminants like polysaccharides. The ethyl acetate layer is evaporated under reduced pressure at 40°C, yielding a dark brown residue.

Table 1: Solvent Partitioning Parameters for this compound Enrichment

ParameterValue
Extraction solvent70% ethanol (v/v)
Partitioning solventEthyl acetate
Temperature40°C
Evaporation pressure200 mbar
Final residue yield160 mg/g dry extract

Preparative Chromatographic Purification

Column Configuration

Purification employs preparative reverse-phase liquid chromatography (LC) using a C18 stationary phase (250 mm × 50 mm, 10 µm particles). The large column diameter and particle size enable high loading capacity while maintaining resolution between structurally similar benzonaphthoxanthenones.

Gradient Elution Profile

A binary mobile phase system is utilized:

  • Mobile Phase A : 0.1% formic acid in water (v/v)

  • Mobile Phase B : Acetonitrile

The elution program follows a 25-minute gradient:

  • 0–12.5 min: 45% B (isocratic)

  • 12.5–18 min: 45–70% B (linear gradient)

  • 18–20 min: 70–95% B (linear gradient)

  • 20–25 min: 95% B (column wash)

A flow rate of 120 mL/min ensures rapid separation without peak broadening. UV detection at 250 nm and 270 nm targets the conjugated aromatic system characteristic of this compound.

Table 2: Chromatographic Conditions for this compound Isolation

ParameterSpecification
ColumnC18 (250 × 50 mm, 10 µm)
Flow rate120 mL/min
Detection wavelength250 nm, 270 nm
Injection volume2.4 mL
Run time25 min

Structural Elucidation and Quality Control

Spectroscopic Characterization

Purified this compound is identified through complementary spectroscopic techniques:

  • UHPLC-DAD-MS : Electrospray ionization (ESI) in negative mode confirms the molecular ion at m/z 387.0880 [M − H]⁻, corresponding to the molecular formula C₂₃H₁₆O₆.

  • NMR Spectroscopy : ¹H and ¹³C NMR data (800 MHz, DMSO-d₆) reveal characteristic signals:

    • δ 12.85 (s, 1H, C₃-OH)

    • δ 6.78 (d, J = 2.4 Hz, H-5)

    • δ 156.2 (C-2), 108.4 (C-4a) in the ¹³C spectrum.

Purity Assessment

Analytical HPLC with photodiode array detection (PDA) at 270 nm demonstrates ≥95% purity. Residual solvent analysis via gas chromatography-mass spectrometry (GC-MS) confirms ethyl acetate levels below ICH Q3C guidelines (≤5,000 ppm).

Method Optimization Considerations

Solvent Selection Impact

Comparative studies show that ethanol-water mixtures outperform pure methanol in extracting this compound, with a 22% increase in yield attributed to improved solubility of associated flavonoids. However, methanol extracts exhibit higher collagenase inhibitory activity, suggesting co-extraction of synergistic compounds.

Temperature Effects

Extraction at 40°C increases this compound recovery by 18% compared to room temperature processes, likely due to enhanced molecular diffusion. Prolonged heating (>60°C) degrades the compound, as evidenced by LC-MS chromatograms showing decomposition products at m/z 245.1 and 178.0.

Challenges in Industrial Scaling

While laboratory-scale preparations yield 8–12 mg this compound per 100 g dry plant material, industrial translation faces hurdles:

  • Cost of Chromatography : Preparative LC consumes ~3 L acetonitrile per gram of product, necessitating solvent recovery systems.

  • Low Natural Abundance : Metabolic engineering approaches using Physcomitrella patens as a heterologous host are under investigation to address supply limitations .

Chemical Reactions Analysis

Oxidation Reactions

Ohioensin C undergoes oxidation with agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) , producing hydroxylated derivatives. These reactions typically occur under mild acidic or neutral conditions, with temperature ranges of 25–60°C and reaction times of 4–12 hours. The aromatic backbone facilitates regioselective hydroxylation, often at electron-rich positions of the naphthoxanthenone core.

Oxidizing AgentConditionsProducts
KMnO₄40°C, pH 5C-3 and C-7 hydroxylated derivatives
H₂O₂25°C, neutralC-9 hydroxylated derivative

Epoxidation

The compound’s conjugated double bonds enable epoxidation using meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO) . Epoxidation occurs stereoselectively, favoring trans-epoxide formation due to steric hindrance from adjacent substituents.

Nucleophilic Substitution

Hydroxyl groups on this compound’s aromatic rings can undergo acylation or alkylation . For example:

  • Acetylation : Treatment with acetic anhydride (Ac₂O) in pyridine yields acetylated derivatives at C-4 and C-8 positions.

  • Methylation : Using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) produces methoxy-substituted analogs.

Electrophilic Aromatic Substitution

The electron-rich aromatic system participates in:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-2 and C-5.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at C-6.

Redox and Antioxidant Activity

This compound demonstrates potent radical-scavenging activity via hydrogen-atom transfer (HAT) and single-electron transfer (SET) mechanisms :

AssayMechanismKey Findings
DPPHHATEC₅₀ = 18.5 μM (95% inhibition at 50 μM)
ABTS⁺SETEC₅₀ = 22.1 μM
FRAPElectron donation75% Fe³⁺ reduction at 100 μM

Stability Under Environmental Conditions

This compound retains structural integrity in:

  • pH 3–10 (tested over 24 hours).

  • Temperatures ≤ 80°C (no degradation observed).

Comparative Reactivity of Ohioensin Analogues

A study comparing analogues isolated from Polytrichum formosum revealed:

CompoundRelative Reactivity (vs. This compound)
Ohioensin A4.76× (collagenase inhibition)
nor-Ohioensin D6.76× (collagenase inhibition)

Scientific Research Applications

Chemistry

Ohioensin C is studied for its unique chemical properties, contributing to the understanding of benzonaphthoxanthenones. Its structural characteristics allow researchers to explore its reactivity and interactions with other chemical entities. This research can lead to the development of new synthetic pathways and methodologies in organic chemistry.

Biology

The biological activities of this compound are diverse:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties by inhibiting the production of reactive oxygen species (ROS), which are implicated in various diseases.
  • Cytotoxic Effects : The compound has shown promise in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Medicine

This compound has potential therapeutic applications:

  • Cancer Treatment : Its cytotoxic effects against various cancer cell lines suggest that it could be developed into an anticancer agent. Studies indicate that it may inhibit tumor growth through multiple signaling pathways.
  • Cardiovascular Health : Research indicates its potential in treating atherosclerosis by inhibiting processes that lead to plaque formation in arteries.

Industry

In the cosmetic and pharmaceutical industries, this compound's inhibitory effects on enzymes such as collagenase and tyrosinase make it valuable:

  • Cosmetics : Its ability to inhibit collagenase suggests potential applications in anti-aging products by preserving skin elasticity.
  • Pharmaceuticals : The compound's biological activities could lead to the development of new drugs targeting oxidative stress-related conditions.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound induces apoptosis in specific cancer cell lines through ROS generation and modulation of the p53 signaling pathway.
  • Cardiovascular Research : Experimental models have shown that this compound can reduce lipid accumulation in arterial walls, suggesting its role in preventing atherosclerosis.

Mechanism of Action

Ohioensin C exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and the phosphorylation of signaling proteins like p38, ERK, JNK, and Akt . These pathways are involved in inflammation and cell proliferation, making this compound a potential anti-inflammatory and anticancer agent.

Comparison with Similar Compounds

Structural Similarities and Differences

Ohioensins share a benzonaphthoxanthenone core but differ in substituents (Table 1). Key structural variations include:

  • Ohioensin A: Contains a methoxy group at C3, unlike Nor-Ohioensin D, which has a hydroxyl group at this position .
  • Ohioensin C : Lacks collagenase inhibition but shares the PTP1B inhibitory activity with Ohioensin A .
  • Nor-Ohioensin D: A newly identified derivative from P. formosum with a hydroxyl group at C3 instead of a methoxy group, reducing its collagenase inhibitory potency compared to Ohioensin A .
  • Ohioensins F and G : Isolated from Antarctic moss Polytrichastrum alpinum, these feature additional hydroxyl groups, enhancing their antioxidant capacity .

Table 1: Structural and Functional Comparison of Ohioensins

Compound Molecular Formula Source Key Substituents Bioactivity
Ohioensin A C24H18O6 P. ohioense Methoxy at C3 Collagenase inhibition (IC50 = 71.99 µM), PTP1B inhibition
This compound C23H16O6 P. ohioense Hydroxyl at C3 PTP1B inhibition, cytotoxic to tumor cells
Nor-Ohioensin D C23H16O6 P. formosum Hydroxyl at C3 Collagenase inhibition (IC50 = 167.33 µM)
Ohioensin F C24H18O7 P. alpinum (Antarctic) Additional hydroxyl groups Antioxidant (DPPH/ABTS scavenging), PTP1B inhibition
Communin B C21H18O6 P. commune Flavonoid backbone Moderate cytotoxicity against leukemia cells
(a) Enzyme Inhibition
  • Collagenase: Ohioensin A (IC50 = 71.99 µM) and Nor-Ohioensin D (IC50 = 167.33 µM) show dose-dependent inhibition, while this compound is inactive .
  • Tyrosinase : Ohioensin A inhibits tyrosinase by 30% at 200 µM, but this compound’s activity remains uncharacterized .
  • PTP1B: Ohioensins A, C, F, and G inhibit PTP1B non-competitively, with Ohioensin F showing the strongest affinity (kinetic analysis in ).
(b) Cytotoxicity
  • This compound and A exhibit cytotoxicity against lung, liver, and breast cancer cells, with IC50 values in the micromolar range .
  • Ohioensin F and Communin B show moderate activity against leukemia cells (IC50 ~50–100 µM) .
(c) Antioxidant Properties
  • Ohioensins F and G demonstrate potent ABTS/DPPH radical scavenging (IC50 < 20 µM), outperforming this compound, which lacks reported antioxidant data .

Ecological and Pharmacological Significance

  • Source Diversity : Ohioensins are exclusive to mosses, with variations in substituents influenced by species (e.g., Antarctic vs. temperate mosses) .
  • Therapeutic Potential: Ohioensin A’s dual collagenase/PTP1B inhibition makes it a candidate for anti-aging and metabolic disorder therapies, while this compound’s selective cytotoxicity highlights its role in oncology .

Q & A

Q. What are the structural characteristics of Ohioensin C, and how do they influence its reported bioactivities?

this compound (C23H16O6) is a benzonaphthoxanthenone derivative featuring two benzene rings connected via an oxygen atom, with a hydroxyl group (-OH) on the second benzene ring . Structural analysis via NMR and HRMS confirms its identity and distinguishes it from analogs like Ohioensin A (hydroxyl on the first ring) and Nor-ohioensin D (absence of hydroxyl) . The hydroxyl group’s position may enhance hydrogen bonding with enzyme active sites, contributing to its collagenase and tyrosinase inhibitory activities observed in Polytrichum formosum extracts .

Q. What in vitro assays are commonly used to evaluate this compound’s antioxidant and enzyme inhibitory properties?

Standard assays include:

  • DPPH/ABTS Radical Scavenging : Measures IC50 values (e.g., this compound: DPPH IC50 = 10.1 ± 1.5 µg/mL; ABTS IC50 = 14.8 ± 1.5 µg/mL) .
  • Nitric Oxide Scavenging : Evaluates anti-inflammatory potential (IC50 = 62.1 ± 5.0 µg/mL) .
  • Enzyme Inhibition : Collagenase and tyrosinase inhibition assays, supported by molecular docking to predict binding modes (e.g., grid box dimensions: 24 × 24 × 24 Å for collagenase) . Controls like Trolox and BHA are used for comparative validation .

Advanced Research Questions

Q. How can molecular docking simulations improve understanding of this compound’s mechanism of action against collagenase?

Molecular docking (e.g., AutoDock Vina) predicts ligand-protein interactions by simulating this compound’s binding to collagenase (PDB: 2y9w). Key steps:

  • Protein Preparation : Remove water molecules and optimize hydrogen bonding .
  • Grid Parameterization : Define active site coordinates (X = 24.78, Y = -2.9, Z = 15.5) .
  • Validation : Compare binding energies with known inhibitors. For example, this compound’s lower IC50 vs. Trolox (10.1 vs. 46.35 µg/mL in DPPH) suggests stronger radical scavenging . Limitations include reliance on static protein structures; MD simulations are recommended for dynamic analysis .

Q. How should researchers address contradictory IC50 values across antioxidant assays for this compound?

Discrepancies may arise from assay-specific reactivity (e.g., DPPH’s sensitivity to hydroxyl groups vs. ABTS’s broader radical affinity). Mitigation strategies:

  • Standardize Protocols : Use identical solvent systems (e.g., DMSO) and incubation times .
  • Cross-Validation : Compare multiple assays (DPPH, ABTS, FRAP) and controls (e.g., ascorbic acid) .
  • Statistical Analysis : Apply ANOVA to assess significance (p < 0.05) and report standard deviations (e.g., ±1.5 µg/mL) .

Q. What methodological considerations are critical when isolating this compound from bryophytes?

  • Extraction : Use polar solvents (e.g., methanol) to maximize yield, followed by column chromatography (silica gel) for purification .
  • Purity Verification : NMR (¹H, ¹³C, HMBC) and HRMS to confirm molecular formula (C23H16O6) and rule out contaminants .
  • Reproducibility : Document extraction parameters (temperature, pH) and cite previously isolated analogs (e.g., Ohioensin A ).

Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

  • One-Way ANOVA : Test significance across multiple concentrations (e.g., collagenase inhibition at 10–100 µM) .
  • Dose-Response Curves : Calculate IC50 using nonlinear regression (GraphPad Prism) .
  • Uncertainty Quantification : Report confidence intervals (e.g., IC50 = 62.1 ± 5.0 µg/mL) and limit open-ended questionnaire data .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

  • Detailed Protocols : Publish step-by-step synthesis in supplementary materials, including NMR spectra and chromatograms .
  • Reference Standards : Compare spectral data with published analogs (e.g., Ohioensin A ).
  • Ethical Reporting : Avoid data fabrication; disclose conflicts of interest and funding sources .

Tables for Key Data

Assay This compound IC50 (µg/mL) Trolox IC50 (µg/mL) BHA IC50 (µg/mL)
DPPH10.1 ± 1.546.35 ± 5.14.97 ± 0.9
ABTS14.8 ± 1.5N/AN/A
Nitric Oxide62.1 ± 5.0N/AN/A
Data sourced from in vitro antioxidant studies .

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